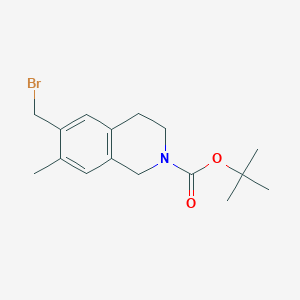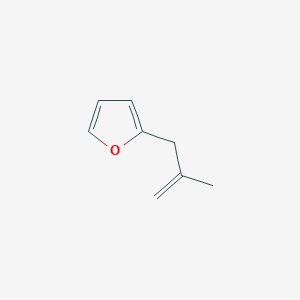
3-(2-Furyl)-2-methyl-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Furyl)-2-methyl-1-propene is an organic compound that belongs to the class of furans. Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is characterized by the presence of a furan ring substituted with a methyl group and a propene chain. It is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furyl)-2-methyl-1-propene typically involves the reaction of furfural with acetone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic conversion of biomass-derived furfurals. This method is considered sustainable and environmentally friendly, as it utilizes renewable resources. The process involves the catalytic dehydration of furfuryl alcohol, followed by selective hydrogenation to produce the target compound. Catalysts such as palladium on carbon (Pd/C) are commonly used in this process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Furyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are typical.
Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Furyl aldehydes and carboxylic acids.
Reduction: Saturated furyl derivatives.
Substitution: Brominated or nitrated furyl compounds
Scientific Research Applications
3-(2-Furyl)-2-methyl-1-propene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(2-Furyl)-2-methyl-1-propene involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Furyl)acrylic acid
- Furfuryl alcohol
- 2,5-Furandicarboxylic acid
Uniqueness
3-(2-Furyl)-2-methyl-1-propene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furan derivatives. Its combination of a furan ring with a propene chain makes it a versatile intermediate for various chemical transformations and applications .
Properties
Molecular Formula |
C8H10O |
|---|---|
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-(2-methylprop-2-enyl)furan |
InChI |
InChI=1S/C8H10O/c1-7(2)6-8-4-3-5-9-8/h3-5H,1,6H2,2H3 |
InChI Key |
WPEKAXCBWQYAQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


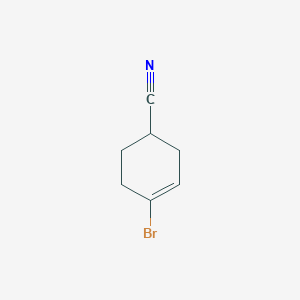
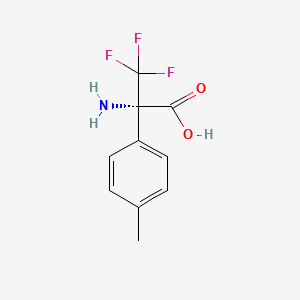
![methyl (Z)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13909884.png)
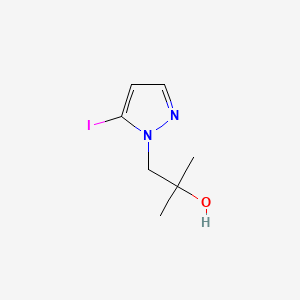
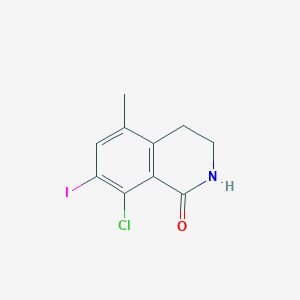
![Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13909892.png)
![3-Oxabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13909900.png)
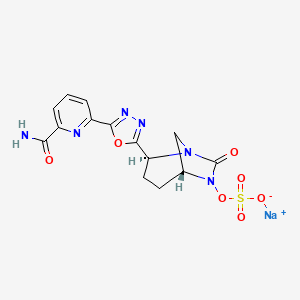
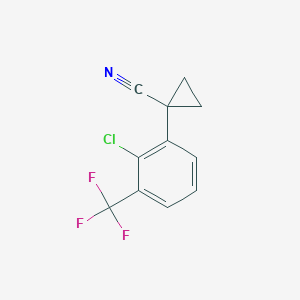

![Exo-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-6-carboxylic acid](/img/structure/B13909928.png)
